molecular formula C14H13NO2S B11853795 Carbonothioic acid, S-(4-aminophenyl) O-(phenylmethyl) ester

Carbonothioic acid, S-(4-aminophenyl) O-(phenylmethyl) ester

Cat. No.: B11853795
M. Wt: 259.33 g/mol
InChI Key: BHJPCFJYTPHBKX-UHFFFAOYSA-N
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Description

Carbonothioic acid, S-(4-aminophenyl) O-(phenylmethyl) ester is a chemical compound with the molecular formula C14H13NO2S and a molecular weight of 259.32 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbonothioic acid, S-(4-aminophenyl) O-(phenylmethyl) ester typically involves the reaction of 4-aminophenol with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation . The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by continuously feeding reactants into a reactor and collecting the product .

Chemical Reactions Analysis

Types of Reactions

Carbonothioic acid, S-(4-aminophenyl) O-(phenylmethyl) ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols .

Mechanism of Action

The mechanism of action of Carbonothioic acid, S-(4-aminophenyl) O-(phenylmethyl) ester involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its specific combination of functional groups, which confer unique reactivity and potential biological activities. Its ability to undergo a variety of chemical reactions makes it a versatile compound in research and industrial applications .

Properties

Molecular Formula

C14H13NO2S

Molecular Weight

259.33 g/mol

IUPAC Name

benzyl (4-aminophenyl)sulfanylformate

InChI

InChI=1S/C14H13NO2S/c15-12-6-8-13(9-7-12)18-14(16)17-10-11-4-2-1-3-5-11/h1-9H,10,15H2

InChI Key

BHJPCFJYTPHBKX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)SC2=CC=C(C=C2)N

Origin of Product

United States

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